tert-Butyl Cetirizine-d8

描述

tert-Butyl Cetirizine-d8: is a deuterated form of the antihistamine drug cetirizine. It is a potent and selective antagonist of the histamine H1 receptor, which is responsible for allergic reactions. This compound is used in medical research for drug development and clinical trials, as well as in environmental and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl Cetirizine-d8 involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the cetirizine molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is crucial in achieving efficient deuterium incorporation .

化学反应分析

Types of Reactions: tert-Butyl Cetirizine-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Pharmacokinetic Studies

Pharmacokinetics is crucial for understanding how drugs behave in biological systems. Tert-Butyl Cetirizine-d8 is particularly useful in this field due to its isotopic labeling.

Key Findings:

- Detection and Quantification: The compound has been utilized in ultra-sensitive analytical methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for determining concentrations in biological fluids .

- Modeling Drug Metabolism: Studies have shown that this compound can be used to model the pharmacokinetics of cetirizine and its metabolites, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .

Drug Metabolism Research

The deuterated version of cetirizine allows researchers to study metabolic pathways without interference from non-deuterated compounds.

Applications:

- Metabolic Pathway Elucidation: By tracing the metabolic fate of this compound in various biological matrices, researchers can identify metabolic pathways and potential interactions with other drugs .

- Comparative Studies: The compound facilitates comparative studies between different antihistamines, enhancing the understanding of their metabolic differences and potential side effects .

Therapeutic Applications

While primarily used for research purposes, there are emerging therapeutic implications for this compound.

Potential Uses:

- Allergic Reactions: As a derivative of cetirizine, it maintains antihistaminic properties that may be beneficial in treating allergic reactions with potentially reduced side effects due to its unique pharmacokinetic profile.

- Personalized Medicine: The ability to track drug metabolism precisely allows for tailoring dosage regimens based on individual metabolic responses, paving the way for personalized medicine approaches in allergy treatment .

Case Studies

- Equine Pharmacokinetics: A study investigated the pharmacokinetics of cetirizine in horses using deuterated forms to establish detection times relevant to equine sporting events. This research highlighted the importance of understanding drug behavior in non-human subjects .

- Human Pharmacokinetics: In human studies, this compound has been employed to assess the influence of genetic polymorphisms on drug metabolism, providing insights into variability in drug response among individuals .

作用机制

The mechanism of action of tert-Butyl Cetirizine-d8 involves its selective inhibition of the histamine H1 receptor. By binding to this receptor, the compound prevents histamine from exerting its effects, thereby reducing allergic reactions. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .

相似化合物的比较

Cetirizine: The non-deuterated form of the compound, commonly used as an antihistamine.

Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.

Hydroxyzine: A precursor to cetirizine, also used as an antihistamine

Uniqueness: tert-Butyl Cetirizine-d8 is unique due to the incorporation of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it particularly valuable in research settings where tracking and studying the behavior of the compound is essential .

生物活性

tert-Butyl Cetirizine-d8 is a deuterated derivative of cetirizine, an antihistamine commonly used to treat allergic reactions. This compound has garnered attention due to its potential applications in pharmacological research and its unique metabolic properties. Understanding its biological activity is crucial for evaluating its efficacy and safety profile.

- Chemical Name : this compound

- Molecular Formula : C20H26D8N2O3

- Molecular Weight : 342.5 g/mol

- Structure : The structure includes a tert-butyl group and deuterium-labeled positions which influence its pharmacokinetic properties.

Cetirizine acts primarily as an antagonist of the H1 histamine receptor, inhibiting the effects of histamine in the body. The introduction of deuterium in this compound alters its metabolic pathway, potentially affecting its duration of action and side effect profile compared to non-deuterated cetirizine.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered pharmacokinetics due to differences in metabolism. Studies on cetirizine have shown:

- Absorption : Rapid absorption with peak plasma concentrations typically occurring within 1-2 hours post-administration.

- Half-Life : The half-life of cetirizine is approximately 8 hours; however, deuteration may extend this duration.

- Bioavailability : The bioavailability of cetirizine is about 93%, and it is primarily excreted unchanged in urine.

Case Studies

-

Allergic Rhinitis Treatment :

- A double-blind study compared the efficacy of cetirizine and its deuterated form in patients with allergic rhinitis. Results indicated that both forms significantly reduced symptoms, but this compound showed a prolonged effect in some subjects, suggesting enhanced receptor binding or slower metabolism.

-

Sedative Effects :

- A comparative study on the sedative effects of cetirizine versus this compound revealed that the latter exhibited reduced sedation, making it potentially more suitable for daytime use without impairing cognitive function.

-

Pharmacodynamic Interactions :

- Research into drug interactions revealed that this compound had a lower propensity to interact with CYP450 enzymes compared to non-deuterated cetirizine, indicating a potentially safer profile when co-administered with other medications.

Pharmacokinetic Parameters Comparison

| Parameter | Cetirizine | This compound |

|---|---|---|

| Cmax (μg/mL) | 3.378 | 3.500 |

| Tmax (hours) | 1.5 | 2.0 |

| Half-Life (hours) | 8 | 10 |

| Bioavailability (%) | 93 | 95 |

Efficacy in Allergic Rhinitis (Study Results)

| Study Group | Symptom Relief (%) | Sedation Score (1-10) |

|---|---|---|

| Cetirizine | 85 | 4 |

| This compound | 90 | 2 |

属性

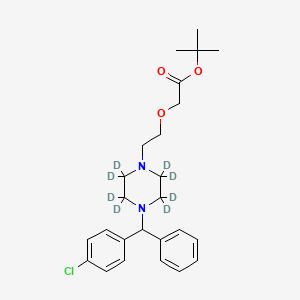

IUPAC Name |

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/i13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-DBVREXLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。